4-(fluorosulfonyl)-1H-pyrrole-2-carboxylic acid
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Description
4-(fluorosulfonyl)-1H-pyrrole-2-carboxylic acid is a useful research compound. Its molecular formula is C5H4FNO4S and its molecular weight is 193.15. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 4-(fluorosulfonyl)-1H-pyrrole-2-carboxylic acid are proteins, specifically amino acid residues such as serines, threonines, lysines, tyrosines, cysteines, and histidines . These residues are crucial for the function of many enzymes and proteins, playing roles in catalysis, structural integrity, and protein-protein interactions.
Mode of Action
This compound acts as a covalent modifier of these amino acid residues. The compound’s fluorosulfonyl group is highly reactive and can form a covalent bond with the side chains of these residues . This modification can alter the structure and function of the target proteins, leading to changes in their activity .
Biochemical Pathways
The exact biochemical pathways affected by this compound can vary depending on the specific proteins targeted. These could include pathways involved in signal transduction, metabolism, and cell cycle regulation .
Pharmacokinetics
Sulfonyl fluorides, in general, are known for their biocompatibility and aqueous stability . These properties suggest that the compound could have favorable absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to good bioavailability.
Result of Action
The result of the action of this compound is the modification of target proteins, which can lead to changes in their activity. This can have a range of downstream effects at the molecular and cellular level, potentially influencing cell signaling, gene expression, and cellular function .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of the compound. Additionally, the presence of other reactive molecules could potentially compete with the compound for its target sites . The stability of the compound could also be affected by factors such as temperature and light exposure.
Properties
IUPAC Name |
4-fluorosulfonyl-1H-pyrrole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FNO4S/c6-12(10,11)3-1-4(5(8)9)7-2-3/h1-2,7H,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGGFVGUPVFBXGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1S(=O)(=O)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1909319-52-3 |
Source
|
Record name | 4-(fluorosulfonyl)-1H-pyrrole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.